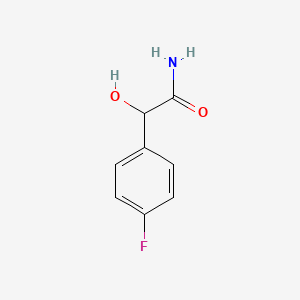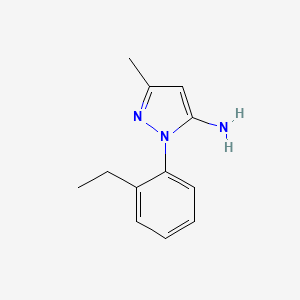
2-(4-Fluorophenyl)-2-hydroxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)-2-hydroxyacetamide is an organic compound that belongs to the class of amides It features a fluorophenyl group attached to a hydroxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-2-hydroxyacetamide typically involves the reaction of 4-fluoroaniline with glyoxylic acid. The reaction proceeds under mild conditions, often in the presence of a catalyst such as hydrochloric acid. The general reaction scheme is as follows:
Starting Materials: 4-fluoroaniline and glyoxylic acid.
Reaction Conditions: The reaction is carried out in an aqueous medium at room temperature.
Catalyst: Hydrochloric acid is used to facilitate the reaction.
Product Isolation: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves yield and purity. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-2-hydroxyacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: The major product is 2-(4-Fluorophenyl)-2-oxoacetamide.
Reduction: The major product is 2-(4-Fluorophenyl)-2-aminoethanol.
Substitution: The major products depend on the nucleophile used, such as 2-(4-Methoxyphenyl)-2-hydroxyacetamide when using sodium methoxide.
Scientific Research Applications
2-(4-Fluorophenyl)-2-hydroxyacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-substrate interactions due to its structural similarity to natural substrates.
Medicine: It has potential as a pharmaceutical intermediate in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-2-hydroxyacetamide involves its interaction with specific molecular targets. The hydroxyacetamide moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The fluorophenyl group enhances the compound’s binding affinity through hydrophobic interactions. These interactions disrupt normal enzymatic functions, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-2-hydroxyacetamide
- 2-(4-Bromophenyl)-2-hydroxyacetamide
- 2-(4-Methylphenyl)-2-hydroxyacetamide
Comparison
2-(4-Fluorophenyl)-2-hydroxyacetamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. Compared to its chloro, bromo, and methyl analogs, the fluorine atom increases the compound’s lipophilicity and metabolic stability. This makes it more suitable for applications requiring prolonged activity and resistance to metabolic degradation.
Properties
Molecular Formula |
C8H8FNO2 |
|---|---|
Molecular Weight |
169.15 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-2-hydroxyacetamide |
InChI |
InChI=1S/C8H8FNO2/c9-6-3-1-5(2-4-6)7(11)8(10)12/h1-4,7,11H,(H2,10,12) |
InChI Key |
UEDQZAQHJDUILA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)N)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B12120129.png)
![2-Methylsulfanyl-4,5-dioxo-4a,6-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12120143.png)
![2-[3-(Morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B12120155.png)

![(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B12120163.png)

![Benzenamine, 4-[(2,3-dimethylphenoxy)methyl]-](/img/structure/B12120173.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B12120177.png)
![2,4-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B12120181.png)
![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}butanamide](/img/structure/B12120185.png)


![2-(2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12120204.png)
